![molecular formula C7H13NO2 B2424954 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one CAS No. 52856-03-8](/img/structure/B2424954.png)
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
Overview
Description
“4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C7H13NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one” is represented by the SMILES stringCC(OC1(C)C)(C)C(N1)=O
. The InChI representation is 1S/C7H13NO2/c1-6(2)5(9)8-7(3,4)10-6/h1-4H3,(H,8,9)
.
Scientific Research Applications
1. Synthesis and Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including 4,4,5,5-tetramethyl variants, is significant in synthetic organic chemistry. It is used in various synthetic approaches to construct five-member rings, offering mechanistic and stereochemical benefits. Oxazolidinones are not only prevalent in natural product chemistry but are also extensively applied as protective groups for 1,2-aminoalcohol systems. The advent of oxazolidin-2-one-based antibacterial drugs like Linezolid has further heightened scientific interest in this domain (Zappia et al., 2007).
2. Biological and Pharmaceutical Applications
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one derivatives have shown promise in various biological applications. For instance, compounds like 5-hydroxymethyl-oxazolidin-2-one exhibit potent antibacterial properties against selected Gram-positive and Gram-negative bacteria. They may act as dual inhibitors of topoisomerases IV and protein synthesis, suggesting their potential in developing novel antimicrobial agents (Phillips & Sharaf, 2009). Furthermore, some oxazolidinone derivatives, particularly 5-(carbamoylmethylene)-oxazolidin-2-ones, have demonstrated antiproliferative activity against certain cancer cell lines, such as MCF-7 and HeLa cells, and have been observed to induce apoptosis via increased ROS levels and mitochondrial dysfunction (Armentano et al., 2020).
3. Chemical Properties and Synthesis
The synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one and its variants has been extensively studied. For example, the electrochemical fluorination of 3-methyl-1,3-oxazolidin-2-one leads to the production of 4,4,5,5-tetrafluoro-3-trifluoromethyl-1, 3-oxazolidin-2-one. Spectral data and physical properties such as viscosity, melting point, boiling point, and density have been recorded for these compounds, providing a comprehensive understanding of their chemical nature (Jüschke et al., 1998).
4. Environmental Applications
In environmental chemistry, oxazolidin-2-ones are explored for the chemical fixation of carbon dioxide. For instance, 4-methylene-1,3-oxazolidin-2-ones can be synthesized from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts. This demonstrates an eco-friendly and efficient approach to utilizing CO2 (Xu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)7(3,4)10-5(9)8-6/h1-4H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBHIBEAZTUQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)N1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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